3-Acetylbiphenyl chemical properties and structure
3-Acetylbiphenyl chemical properties and structure
An In-depth Technical Guide to 3-Acetylbiphenyl: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 3-Acetylbiphenyl. It is intended for researchers, scientists, and drug development professionals who require detailed information on this compound for their work. The guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of synthetic pathways.
Chemical Properties and Structure
3-Acetylbiphenyl is a biphenyl derivative and a ketone. It presents as a white to light yellow solid at room temperature.[1]
Structural Information
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IUPAC Name: 1-([1,1'-Biphenyl]-3-yl)ethan-1-one[1]
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Synonyms: 3-Biphenylyl Methyl Ketone, 3'-Phenylacetophenone[1]
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CAS Number: 3112-01-4
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Molecular Formula: C₁₄H₁₂O[2]
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SMILES: CC(=O)c1cccc(c1)-c2ccccc2
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InChI Key: HUHQPWCDGRZWMH-UHFFFAOYSA-N
Quantitative Chemical Data
The key physicochemical properties of 3-Acetylbiphenyl are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 196.24 g/mol | [2] |
| Melting Point | 36 °C | [3] |
| Boiling Point | 137-138 °C (at 1 Torr) | [3] |
| Form | Solid |
Experimental Protocols
The synthesis of acetylbiphenyls, including the 3-substituted isomer, can be achieved through established organic chemistry reactions. The two primary methods are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4] To synthesize 3-Acetylbiphenyl, 3-bromoacetophenone would be coupled with phenylboronic acid.
Detailed Methodology:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0-3.0 mmol).
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Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol) to the flask. Add an anhydrous solvent or solvent mixture (e.g., 1,4-dioxane, or a mixture of toluene/water/ethanol).
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Reaction Execution: Heat the mixture to a temperature of 80-110 °C and stir for 2-24 hours. The reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-Acetylbiphenyl.
Synthesis via Friedel-Crafts Acylation
Friedel-Crafts acylation involves the addition of an acyl group to an aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst.[5] To synthesize 3-Acetylbiphenyl, biphenyl would be acylated with acetyl chloride. It is important to note that this reaction can produce a mixture of isomers (ortho, meta, para), and the desired meta-isomer would need to be separated.
Detailed Methodology:
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Reagent Preparation: In a dry reaction vessel, dissolve biphenyl (1.0 mmol) in a suitable solvent such as dichloromethane.
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Catalyst Suspension: In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 mmol) in cold dichloromethane.
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Acylation: Cool the AlCl₃ suspension to 0 °C. Slowly add acetyl chloride (1.1 mmol) to the suspension, followed by the dropwise addition of the biphenyl solution.
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Reaction Execution: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
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Quenching: Slowly quench the reaction by pouring the mixture over crushed ice and adding dilute hydrochloric acid.
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Work-up: Separate the organic layer, wash with water and sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, requires purification by column chromatography or recrystallization to isolate the 3-Acetylbiphenyl.
Visualizations
The following diagrams illustrate the logical workflows and reaction mechanisms for the synthesis of 3-Acetylbiphenyl.
Caption: Experimental workflow for the synthesis of 3-Acetylbiphenyl via Suzuki-Miyaura coupling.
Caption: Logical workflow of the Friedel-Crafts acylation mechanism for synthesizing acetylbiphenyls.
Biological Activity and Signaling Pathways
While the biphenyl scaffold is a key structural motif in many biologically active compounds, the specific biological activities and associated signaling pathways for 3-Acetylbiphenyl are not well-documented in publicly available literature.[6] Further research, including enzyme inhibition and receptor binding assays, would be necessary to elucidate its pharmacological profile.[7][8] Therefore, no signaling pathway diagrams can be provided at this time. The diagrams above focus on the well-established synthetic pathways for this class of compounds.
References
- 1. 3-Acetylbiphenyl | 3112-01-4 | TCI AMERICA [tcichemicals.com]
- 2. 3-Acetylbiphenyl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Acetylbiphenyl CAS#: 3112-01-4 [m.chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
